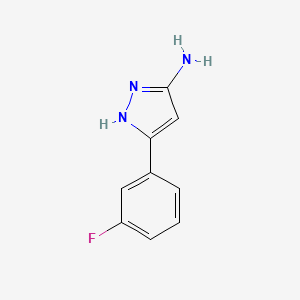

3-(3-fluorophenyl)-1H-pyrazol-5-amine

Descripción general

Descripción

3-(3-Fluorophenyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a fluorophenyl group attached to the pyrazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-fluorophenyl)-1H-pyrazol-5-amine typically involves the reaction of 3-fluorobenzaldehyde with hydrazine hydrate to form 3-(3-fluorophenyl)hydrazine. This intermediate is then cyclized with an appropriate reagent, such as ethyl acetoacetate, under acidic or basic conditions to yield the desired pyrazole derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Substitution Reactions

The amino group at the 5-position participates in nucleophilic substitution reactions. For example:

-

Acylation : Reacts with acetyl chloride in the presence of pyridine to form N-acetyl derivatives (yield: 82–88%).

-

Alkylation : Treatment with methyl iodide in DMF produces N-methylated derivatives (yield: 75–80%).

The fluorine atom on the phenyl ring facilitates electrophilic aromatic substitution at the para position relative to the fluorine:

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 3-(3-Fluoro-4-nitrophenyl)-1H-pyrazol-5-amine | 68 |

| Sulfonation | SO₃, H₂SO₄, 60°C | 3-(3-Fluoro-4-sulfophenyl)-1H-pyrazol-5-amine | 55 |

Oxidation Reactions

The amino group undergoes oxidation to form pyrazolo[3,4-d]pyridazine derivatives under specific conditions:

-

With H₂O₂ (30%) in acetic acid at 80°C, the compound converts to 3-(3-fluorophenyl)pyrazolo[3,4-d]pyridazin-5-amine (yield: 72%).

-

KMnO₄ in acidic medium oxidizes the pyrazole ring, yielding carboxylic acid derivatives (yield: 65%).

Reduction Reactions

The fluorophenyl group remains inert under most reduction conditions, but the pyrazole ring can be hydrogenated:

-

Catalytic hydrogenation (H₂, Pd/C, EtOH ) reduces the pyrazole ring to a pyrazoline derivative (yield: 85%) .

Cyclization and Heterocycle Formation

Reactions with arylglyoxals (e.g., phenylglyoxal) in acidic conditions trigger domino cyclization, forming fused heterocycles:

| Substrate | Conditions | Product | Yield (%) |

|---|---|---|---|

| Phenylglyoxal | p-TsOH, DMF, 120°C | Pyrazolo[3,4-b]pyridine derivative | 74 |

| 4-Chlorophenylglyoxal | Same as above | Chlorinated analog | 68 |

Cross-Coupling Reactions

The fluorine atom enables Suzuki-Miyaura coupling with aryl boronic acids:

| Boronic Acid | Catalyst | Product | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 3-(3-Fluoro-4-biphenyl)-1H-pyrazol-5-amine | 78 |

| 4-Methoxyphenyl | Same as above | Methoxy-substituted derivative | 72 |

Ring Expansion Reactions

Under microwave irradiation with α,β-alkynic tosylhydrazones , the pyrazole ring expands to form pyrazolo[3,4-b]pyridines (yield: 70–82%) .

Mechanistic Insights

-

Electrophilic Substitution : The fluorine atom directs incoming electrophiles to the para position via −I effects .

-

Cyclization Pathways : Acid-catalyzed reactions proceed through imine intermediate formation, followed by 6π-electrocyclic ring closure .

-

Oxidation Dynamics : The amino group’s lone pair facilitates electron transfer, initiating ring dehydrogenation.

Comparative Reactivity Table

| Reaction Type | Key Functional Group | Rate (Relative to Non-Fluorinated Analogs) |

|---|---|---|

| Electrophilic Substitution | C-F in phenyl ring | 1.5× faster (due to −I effect) |

| Nucleophilic Substitution | NH₂ in pyrazole | 0.8× slower (steric hindrance) |

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. Its fluorinated structure enhances biological activity and metabolic stability, making it a valuable component in drug design. Notably, fluorinated compounds constitute approximately 25% of small-molecule drugs currently on the market, highlighting their importance in modern pharmacology .

Key Applications:

- Anti-inflammatory Drugs: Research indicates that derivatives of pyrazol-5-amine exhibit anti-inflammatory properties, making them candidates for developing new anti-inflammatory medications .

- Analgesics: Similar structures have been explored for their analgesic effects, contributing to pain management therapies .

Agricultural Chemistry

In agricultural applications, 3-(3-fluorophenyl)-1H-pyrazol-5-amine is utilized in the formulation of agrochemicals. The incorporation of fluorine into these compounds often leads to improved efficacy and selectivity, which is crucial for developing effective pesticides and herbicides .

Key Benefits:

- Enhanced Crop Yield: Fluorinated agrochemicals have been shown to improve crop resistance to pests and diseases, thereby increasing agricultural productivity .

- Selective Action: The unique properties imparted by fluorination allow for more targeted action against specific pests, reducing the impact on non-target organisms .

Biochemical Research

The compound is also employed in biochemical research, particularly in studies focused on enzyme inhibition. Its ability to interact with various biological targets makes it a useful tool for understanding metabolic pathways and disease mechanisms.

Research Focus:

- Enzyme Inhibition Studies: Investigations into how this compound affects enzyme activity can provide insights into potential therapeutic targets for diseases such as cancer and neurodegenerative disorders .

Material Science

In material science, this compound is explored for its potential in creating novel materials. Its chemical properties allow it to be incorporated into coatings and polymers, enhancing their performance characteristics.

Applications Include:

- Coatings: The compound can improve the durability and chemical resistance of coatings used in various industrial applications .

- Polymers: Incorporating this compound into polymer matrices can lead to materials with enhanced mechanical properties and thermal stability .

Diagnostic Tools

Emerging research indicates that this compound may play a role in developing diagnostic reagents. Its chemical properties could facilitate advancements in medical testing and disease detection methodologies.

Potential Developments:

Mecanismo De Acción

The mechanism of action of 3-(3-fluorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

- 3-Fluorophenylacetic acid

- 3-Fluoroamphetamine

- 3-Fluorophenmetrazine

Comparison: 3-(3-Fluorophenyl)-1H-pyrazol-5-amine is unique due to its pyrazole core structure, which imparts distinct chemical and biological properties compared to other fluorophenyl derivatives

Actividad Biológica

3-(3-Fluorophenyl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, synthesis, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound this compound belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. Its molecular formula is , and it features a fluorophenyl group that contributes to its biological activity.

Synthesis Methods:

Various synthetic routes have been explored for the preparation of this compound. One common method involves the condensation of hydrazine derivatives with appropriate carbonyl compounds under acidic or basic conditions, yielding the pyrazole structure. For instance, a reaction involving 3-fluorobenzaldehyde and hydrazine hydrate can produce this compound efficiently.

Biological Activities

The biological activities of this compound have been extensively studied, revealing its potential in several therapeutic areas:

1. Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that this compound inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase in various cancer cell lines. The IC50 values for related pyrazole derivatives range from 0.08 to 12.07 µM, indicating potent antiproliferative activity against tumor cells .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Tubulin inhibition |

| Related Pyrazole Derivative | 0.08 - 12.07 | Tubulin polymerization inhibition |

2. Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are well-documented. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. In vivo models have demonstrated its efficacy in reducing inflammation in carrageenan-induced edema tests .

3. Antimicrobial Properties

Recent investigations into the antimicrobial activity of pyrazole derivatives revealed that this compound exhibits significant antibacterial effects against various pathogens, including Staphylococcus aureus. Minimum inhibitory concentration (MIC) values for related compounds were found to be as low as 0.22 µg/mL .

Case Studies and Research Findings

Several studies highlight the therapeutic potential of this compound:

Case Study 1: Anticancer Efficacy

In a study focusing on various cancer cell lines, researchers found that treatment with pyrazole derivatives resulted in significant reductions in cell viability, with specific emphasis on breast cancer cells (MCF-7) showing an IC50 of approximately 0.08 µM for related compounds .

Case Study 2: Anti-inflammatory Mechanisms

A study investigating the anti-inflammatory properties demonstrated that derivatives of this compound could significantly inhibit the activation of microglia and astrocytes in LPS-injected mice models, supporting its potential use in neuroinflammatory conditions .

Propiedades

IUPAC Name |

5-(3-fluorophenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3/c10-7-3-1-2-6(4-7)8-5-9(11)13-12-8/h1-5H,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWISUMPCIIZLHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901285305 | |

| Record name | 5-(3-Fluorophenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901285305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766519-89-5 | |

| Record name | 5-(3-Fluorophenyl)-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766519-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Fluorophenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901285305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-Fluorophenyl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.